

Mirogabalin central vs peripheral neuropathic pain response

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mirogabalin Besylate

CAS No.: 1138245-21-2

Cat. No.: S535508

[Get Quote](#)

Mirogabalin Efficacy & Safety Data for Neuropathic Pain

Pain Type & Condition	Study Design & Duration	Key Efficacy Outcomes (vs. Placebo)	Safety & Tolerability
-----------------------	-------------------------	-------------------------------------	-----------------------

| **Central NeP:** Post-Spinal Cord Injury [1] | Phase 3, RCT, 14 weeks (2-wk titration + 12-wk maintenance) |
• **ADPS* change:** -0.71 LS mean difference [95% CI: -1.08 to -0.34], p=0.0001 [1] • **≥50% responder rate:** OR 2.52 [95% CI: 1.11-5.71] [1] • **Sleep interference (ADSIS):** -0.71 [95% CI: -1.04 to -0.38] [1] | Most TEAEs* were mild; no serious drug-related adverse events reported [1] | **Peripheral NeP (Pooled: DPNP & PHN)** [2] | Meta-analysis of RCTs | • **ADPS change:** MD -0.60 [95% CI: -0.75 to -0.45], p<0.001 [2] • **≥50% responder rate:** RR* 1.27 [95% CI: 1.10 to 1.46], p=0.001 [2] • **Sleep interference:** MD -0.66 [95% CI: -0.81 to -0.51], p<0.001 [2] | Increased risk of weight gain, peripheral oedema, somnolence, and dizziness [2] |

ADPS: Average Daily Pain Score; OR: Odds Ratio; *TEAEs: Treatment-Emergent Adverse Events; MD: Mean Difference; *RR: Risk Ratio

Detailed Experimental Protocols from Key Studies

To ensure reproducibility and provide context for the data above, here are the methodologies from the pivotal studies.

1. Central Neuropathic Pain (Spinal Cord Injury) Trial [1]

- **Design:** Multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
- **Participants:** 300 adult patients with central NeP due to traumatic spinal cord injury (SCI). Key inclusion criteria included a pain score of ≥ 40 mm on the SF-MPQ VAS and an average daily pain score (ADPS) of ≥ 4 .
- **Intervention:** Patients were randomized to mirogabalin or placebo for 14 weeks. The mirogabalin dose was titrated over 2 weeks (5 mg BID, then 10 mg BID) followed by a 12-week maintenance period at 10 mg or 15 mg BID, adjusted for renal function.
- **Primary Endpoint:** Change from baseline in the weekly average daily pain score (ADPS) at week 14.
- **Key Secondary Endpoints:** ADPS responder rates ($\geq 30\%$ and $\geq 50\%$ pain reduction), Short-Form McGill Pain Questionnaire (SF-MPQ), Average Daily Sleep Interference Score (ADSIS), and Neuropathic Pain Symptom Inventory (NPSI).

2. Peripheral Neuropathic Pain (Meta-Analysis) [2]

- **Design:** Systematic review and meta-analysis of randomized controlled trials (RCTs).
- **Data Sources:** Searches performed in PubMed, Embase, Cochrane Library, and other databases from inception up to January 2025.
- **Inclusion Criteria:** RCTs comparing mirogabalin with placebo in patients with central or peripheral neuropathic pain of any etiology, reporting on pre-specified outcomes of interest.
- **Analysis:** Used random-effects models to compute mean differences (MD) for continuous outcomes (e.g., pain scores) and risk ratios (RR) for dichotomous outcomes (e.g., responder rates), with 95% confidence intervals (CI).

Mechanism of Action: Mirogabalin's Selective Targeting

Mirogabalin is a selective ligand for the $\alpha 2\delta$ subunits of voltage-gated calcium channels (VGCCs). Its unique binding profile is key to understanding its therapeutic effect [3] [4] [5].

The diagram illustrates mirogabalin's selective mechanism:

- **High Affinity for $\alpha 2\delta$ -1:** Mirogabalin binds potently and dissociates slowly from the $\alpha 2\delta$ -1 subunit, which is upregulated in nociceptive pathways after nerve injury and is primarily linked to its **analgesic effects** [3] [4] [5].
- **Lower Affinity for $\alpha 2\delta$ -2:** It has lower affinity and faster dissociation from the $\alpha 2\delta$ -2 subunit, highly expressed in the cerebellum. This profile is theorized to contribute to a **potentially lower incidence of CNS adverse effects** (e.g., dizziness, somnolence) compared to non-selective gabapentinoids [3] [5].

Interpretation and Research Implications

- **Efficacy Across Pain Types:** The data confirms mirogabalin is a valid therapeutic option for both central and peripheral NeP. The treatment effect appears numerically larger in the central NeP (SCI) study, though direct cross-trial comparisons should be avoided due to differing study populations and conditions.
- **Safety Profile:** The safety profile is consistent with the gabapentinoid class. The proposed selective mechanism may influence tolerability, but real-world evidence is needed to fully substantiate this potential advantage over pregabalin [6] [5].
- **Areas for Further Research:** While proven for SCI-related pain, efficacy in other central NeP conditions (e.g., post-stroke pain) requires validation [4]. Further head-to-head trials with other gabapentinoids would more clearly define mirogabalin's relative position in the treatment landscape.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Mirogabalin for Central Neuropathic Pain After Spinal Cord ... [pmc.ncbi.nlm.nih.gov]
2. Mirogabalin for Treatment of Neuropathic Pain and Associated ... [pmc.ncbi.nlm.nih.gov]
3. Mirogabalin—A Novel Selective Ligand for the $\alpha 2\delta$ Calcium ... [pmc.ncbi.nlm.nih.gov]
4. Mirogabalin as a novel calcium channel $\alpha 2\delta$ ligand for the ... [frontiersin.org]
5. could it be the next generation gabapentin or pregabalin? [epain.org]

6. Short-term outcomes of mirogabalin in patients with peripheral ... [josr-online.biomedcentral.com]

To cite this document: Smolecule. [Mirogabalin central vs peripheral neuropathic pain response].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535508#mirogabalin-central-vs-peripheral-neuropathic-pain-response>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com